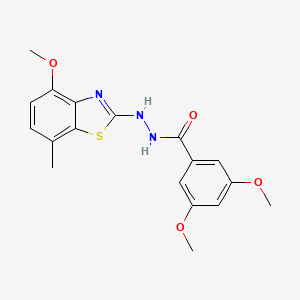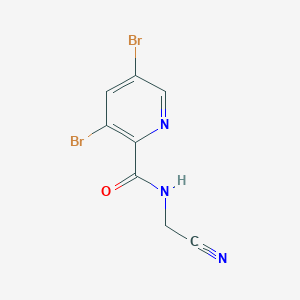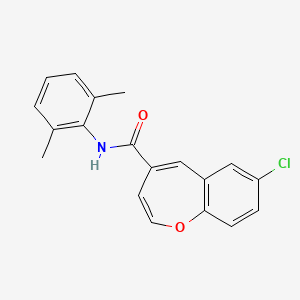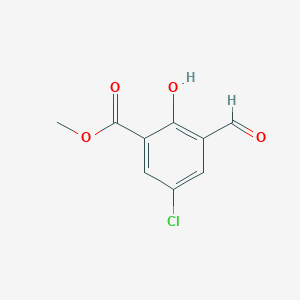
3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s known.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reactions, as well as the mechanism.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and spectral properties. It could also involve determining the compound’s acidity or basicity, its reactivity with common reagents, and its stereochemistry.科学的研究の応用
Synthesis and Characterization
- A study by Vijaya Raj et al. (2007) involved the synthesis and characterization of benzohydrazide derivatives, including those with structures related to 3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide. These compounds were analyzed using analytical and spectral analyses, which is crucial for understanding their chemical properties (Vijaya Raj et al., 2007).
Antimicrobial and Antifungal Applications
- Benzothiazoles, including compounds structurally similar to 3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide, have been reported to possess potent antimicrobial properties. Abbas et al. (2014) demonstrated that benzothiazole derivatives exhibit significant antimicrobial activity, indicating potential applications in combating bacterial and fungal infections (Abbas et al., 2014).
Anti-Inflammatory Applications
- The compound's potential in anti-inflammatory applications was explored by Rathi et al. (2013), who synthesized benzothiazol-2-ylamino derivatives and evaluated their in-vitro anti-inflammatory activity. Their findings suggest that certain functional groups in these derivatives exhibit significant anti-inflammatory properties (Rathi et al., 2013).
Potential in Cancer Treatment
- Related compounds have also shown promise in cancer treatment. For example, Brandes et al. (2020) synthesized derivatives from 3,5-dimethoxy-benzaldehyde, demonstrating cytotoxicity against human tumor cell lines, suggesting potential applications in cancer therapy (Brandes et al., 2020).
Photochemical Applications
- Pişkin et al. (2020) researched the photochemical properties of benzothiazole derivatives, highlighting their potential use in photodynamic therapy for cancer treatment. These derivatives exhibit high singlet oxygen quantum yield, essential for effective photodynamic therapy (Pişkin et al., 2020).
Synthesis of Other Medicinal Compounds
- The synthesis of related compounds can lead to the development of various medicinal agents. For instance, Abdelgawad et al. (2020) synthesized novel benzodifuranyl and other derivatives from similar starting materials, revealing their potential as analgesic and anti-inflammatory agents (Abdelgawad et al., 2020).
Environmental and Industrial Applications
- Additionally, compounds like 3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide might have applications in environmental and industrial processes. For example, research by Donnelly and Dagley (1980) on the oxidation of similar compounds by Pseudomonas putida suggests potential uses in bioremediation and organic synthesis (Donnelly & Dagley, 1980).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes its toxicity, flammability, and any precautions that should be taken when handling it.
将来の方向性
This could involve potential applications of the compound, or areas where further research is needed. It could also involve hypothesizing about the compound’s properties or reactivity based on its structure.
特性
IUPAC Name |
3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-10-5-6-14(25-4)15-16(10)26-18(19-15)21-20-17(22)11-7-12(23-2)9-13(8-11)24-3/h5-9H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQUBEYVYJACKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B3016585.png)
![N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide](/img/structure/B3016586.png)
![tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/no-structure.png)
![4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide](/img/structure/B3016591.png)

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)
![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)
![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)


![1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B3016604.png)


![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)